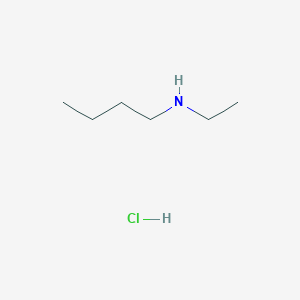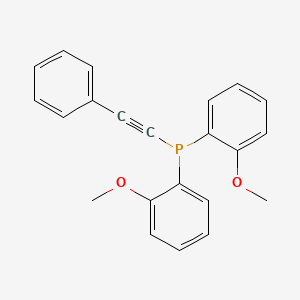
Bis(2-methoxyphenyl)(phenylethynyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) center bonded to two 2-methoxyphenyl groups and one phenylethynyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)(phenylethynyl)phosphane typically involves the reaction of 2-methoxyphenyl lithium or Grignard reagents with a suitable phosphane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxyphenyl)(phenylethynyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane center can be oxidized to form phosphine oxides.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents such as dimethylformamide (DMF) are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenylethynyl derivatives.
Coupling Reactions: Biaryl and aryl-alkyne products.
Applications De Recherche Scientifique
Bis(2-methoxyphenyl)(phenylethynyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Bis(2-methoxyphenyl)(phenylethynyl)phosphane primarily involves its role as a ligand in catalysis. The phosphane center coordinates with transition metals, facilitating various catalytic cycles. The phenylethynyl group can enhance the stability and reactivity of the metal complex, influencing the overall efficiency of the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Lacks the phenylethynyl group, making it less versatile in certain catalytic applications.
Bis(2-methoxyphenyl)phenylphosphine: Similar structure but with a phenyl group instead of a phenylethynyl group, affecting its reactivity and applications.
Uniqueness
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis, offering enhanced reactivity and selectivity compared to its analogs.
Propriétés
Numéro CAS |
61138-62-3 |
|---|---|
Formule moléculaire |
C22H19O2P |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
bis(2-methoxyphenyl)-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C22H19O2P/c1-23-19-12-6-8-14-21(19)25(17-16-18-10-4-3-5-11-18)22-15-9-7-13-20(22)24-2/h3-15H,1-2H3 |
Clé InChI |
GXHYILANVBNNIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1P(C#CC2=CC=CC=C2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


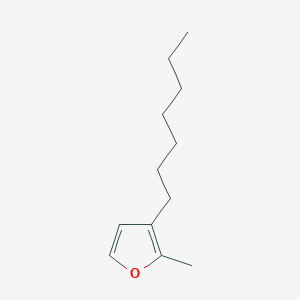
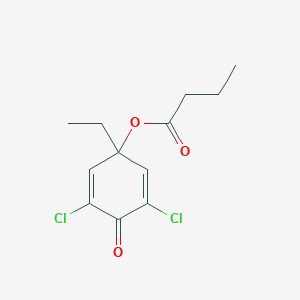
![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
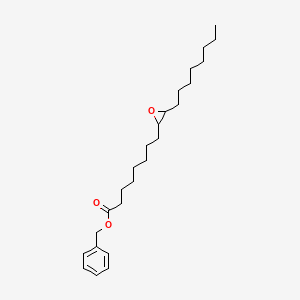
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
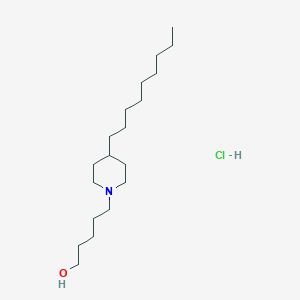
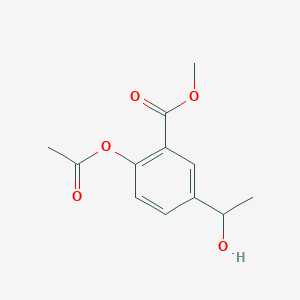

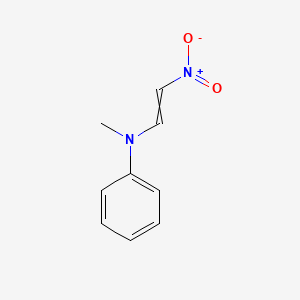
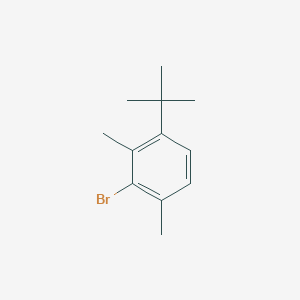
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
